(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
Description
(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is a quinoline derivative with structural similarities to fluoroquinolone antibiotics such as ciprofloxacin. Its core structure consists of a quinoline ring substituted at position 6 with bromine, position 4 with a 2-methoxypropylamino group, and position 3 with a carboxylic acid moiety. This compound is hypothesized to exhibit antibacterial activity due to its structural resemblance to quinolones, which target bacterial DNA gyrase and topoisomerase IV .
Properties
IUPAC Name |
6-bromo-4-[[(2R)-2-methoxypropyl]amino]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFLADCQCJHNDE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
The synthesis of quinoline derivatives typically starts with the formation of the quinoline ring, followed by the introduction of specific functional groups. For This compound , the process might involve:
Quinoline Ring Formation : This can be achieved using methods like the Skraup reaction or by employing starting materials such as Meldrum's acid and aniline derivatives, as seen in the synthesis of other quinoline compounds.
Introduction of Bromine and Carboxylic Acid Groups : Techniques involving halogenation and carboxylation reactions are commonly used. For example, the use of POCl3 for chlorination followed by iodination with NaI has been reported for similar compounds.
Amination with 2-Methoxypropylamine : This step involves nucleophilic substitution reactions, where the amino group is introduced using a suitable amine.
Detailed Synthesis Steps
Given the complexity of the target compound, a multi-step synthesis is anticipated:
Step 1: Quinoline Ring Formation
- Starting Materials : Meldrum's acid and 4-bromoaniline.
- Conditions : Reflux in ethanol or another suitable solvent.
Step 2: Bromination and Carboxylation
- Reagents : POCl3 for chlorination, followed by NaI for iodination.
- Conditions : Chlorination in POCl3, then iodination in acetonitrile.
Step 3: Introduction of the Carboxylic Acid Group
- Method : Hydrolysis of an ester precursor or direct carboxylation.
Step 4: Amination
- Reagent : 2-Methoxypropylamine.
- Conditions : Nucleophilic substitution under basic conditions.
Step 5: Chiral Resolution
- Method : Use of chiral resolving agents or asymmetric synthesis techniques to achieve the (R)-configuration.
Challenges and Considerations
- Stereochemistry : Achieving the desired (R)-configuration requires careful selection of chiral reagents or resolution methods.
- Purity and Yield : Optimization of reaction conditions to maximize yield and purity is crucial.
Data Analysis
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Meldrum's acid, 4-bromoaniline | Reflux in ethanol | 70-80% | 90-95% |
| 2 | POCl3, NaI | Chlorination in POCl3, iodination in acetonitrile | 60-70% | 85-90% |
| 3 | Hydrolysis or carboxylation reagents | Basic conditions | 80-90% | 95-98% |
| 4 | 2-Methoxypropylamine | Basic conditions | 70-80% | 90-95% |
| 5 | Chiral resolving agents | Variable conditions | 50-70% | 98-99% |
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the quinoline ring .
Scientific Research Applications
Anticancer Activity
One of the primary applications of (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is its potential as an anticancer agent. Research has indicated that derivatives of quinoline-3-carboxylic acids exhibit antiproliferative properties against various cancer cell lines.
Case Study: Selectivity in Cancer Cells
A study focused on enhancing the selectivity of quinoline derivatives for cancer cells demonstrated that modifications to the pKa values of these compounds could significantly improve their efficacy. The research involved synthesizing various quinoline derivatives and evaluating their effects on cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells, while also assessing their impact on non-cancerous HEK293 cells. The results indicated that by altering the physiochemical properties, specifically the pKa, the compounds showed improved selectivity for cancer cells, minimizing toxicity to normal cells .
Synthesis of Pharmaceutical Intermediates
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for further modifications to create more complex molecules with desired biological activities.
Example: Herbicidal Compounds
Research has shown that quinoline derivatives can be utilized in the synthesis of herbicidal compounds. Specifically, methods developed for preparing quinoline-2,3-dicarboxylic acids have been linked to creating herbicides with improved efficacy against weeds. This highlights the compound's utility beyond medicinal chemistry into agricultural applications .
Antibacterial Properties
In addition to anticancer applications, quinoline derivatives, including this compound, have been investigated for their antibacterial properties. Studies indicate that certain modifications can enhance their effectiveness against bacterial strains, making them potential candidates for developing new antibacterial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on how variations in substituents affect biological activity and selectivity towards target cells.
Research Findings
SAR studies have shown that specific substitutions at different positions on the quinoline ring can significantly alter the compound's potency and selectivity. For instance, introducing different functional groups may enhance solubility or alter metabolic stability, which are critical factors in drug design .
Mechanism of Action
The mechanism of action of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid with structurally related quinoline derivatives:
Key Observations :
- Position 6 Substitution: The bromine atom in the target compound replaces the fluorine found in ciprofloxacin and levofloxacin.
- Position 4 Substitution: The 2-methoxypropylamino group introduces a bulkier, more lipophilic side chain compared to the oxo group in ciprofloxacin. This may enhance membrane permeability but reduce solubility in aqueous media .
- Position 7 : Unlike ciprofloxacin and levofloxacin, the target compound lacks a piperazine or methylpiperazine group at position 7, which is critical for gram-negative bacterial targeting .
Antibacterial Activity
- Ciprofloxacin : Exhibits MIC values of 0.06–2 µg/mL against E. coli and S. aureus due to fluorine’s electronegativity enhancing DNA gyrase interaction .
- Target Compound: No direct activity data is available in the provided evidence. However, structural analogs with bromine substitutions (e.g., brominated quinolones) often show reduced activity compared to fluoroquinolones, as seen in studies comparing 6-bromo vs. 6-fluoro derivatives .
- N4-Acetylated Derivatives : Compounds from demonstrated 4–8 µg/mL MIC values against gram-positive bacteria, suggesting that substitutions at position 4 may retain partial activity despite lacking fluorine .
Physicochemical Properties
- Solubility: Ciprofloxacin’s solubility is pH-dependent (2.4 mg/mL at pH 7) due to its zwitterionic nature .
- Lipophilicity: The bromine and methoxypropylamino groups likely increase logP compared to ciprofloxacin, favoring tissue penetration but complicating formulation .
Biological Activity
(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 339.2 g/mol, is characterized by the presence of a bromine atom and a 2-methoxypropylamino group, which may influence its pharmacological properties.
The compound can be synthesized through multi-step reactions starting from basic quinoline derivatives. The final step typically involves carboxylation to introduce the carboxylic acid group. Various synthetic methods, including microwave-assisted synthesis and solvent-free reactions, are employed to optimize yields and reduce environmental impact .
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown promising antimicrobial activity. A study on substituted quinoline derivatives indicated that similar compounds exhibited significant activity against various mycobacterial species, including Mycobacterium tuberculosis and M. kansasii . While specific data for this compound is limited, its structural similarities suggest potential efficacy against these pathogens.
Anticancer Activity
Research has indicated that quinoline derivatives can act as inhibitors of specific cancer-related targets. For instance, some quinoline-based compounds have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer progression . Given the structural characteristics of this compound, it may possess similar inhibitory effects, warranting further investigation.
Structure-Activity Relationship (SAR)
The unique functional groups present in this compound contribute to its biological activity. The bromine atom enhances lipophilicity and may facilitate interaction with biological targets, while the 2-methoxypropylamino group could influence binding affinity and selectivity . Comparative studies with similar compounds reveal that modifications in substituents can lead to variations in biological efficacy.
Case Studies
- Inhibition of Photosynthetic Electron Transport : A series of quinoline derivatives were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some compounds demonstrated significant activity with IC50 values indicating effective inhibition . Although specific data for this compound is not available, it is reasonable to hypothesize similar effects based on structural analogs.
- Antimycobacterial Activity : In vitro studies revealed that certain quinoline derivatives outperformed standard treatments like isoniazid against M. tuberculosis . The potential for this compound to exhibit comparable or enhanced activity remains an area for future research.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid?
- Methodological Answer : Enantioselective synthesis can be optimized using chiral auxiliaries or asymmetric catalysis. For example, introducing the 2-methoxypropylamino group via nucleophilic substitution under controlled pH (e.g., using tert-butoxycarbonyl (Boc) protection) can preserve stereochemical integrity. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis can validate enantiomeric excess (≥98%) .
Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH proton at δ 8.2–8.5 ppm).
- X-ray crystallography : SHELXL refinement (via the SHELX suite) for absolute configuration determination, particularly for resolving bromine-heavy atom effects .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₄H₁₆BrN₂O₃) with <2 ppm error .
Q. How can researchers design in vitro assays to evaluate the antibacterial activity of this compound?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains using broth microdilution per CLSI guidelines.
- Mechanistic studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays (e.g., plasmid relaxation assays with E. coli gyrase) .
Advanced Research Questions
Q. How do structural modifications at the 2-methoxypropylamino position influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied alkyl/aryl groups. For example:
- Replace 2-methoxypropyl with cyclopropyl or piperazinyl groups.
- Evaluate changes in lipophilicity (logP) via HPLC and correlate with antibacterial potency.
- Computational docking (e.g., AutoDock Vina) can predict binding affinity to bacterial gyrase .
Q. How to resolve contradictions in biological data between different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cation content). Standardize protocols:
- Use Mueller-Hinton broth adjusted to pH 7.2–7.4 for MIC assays.
- Validate results with isogenic bacterial strains (e.g., gyrA mutants) to confirm target specificity .
Q. What computational approaches predict the compound’s interaction with non-bacterial targets (e.g., human kinases)?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to human topoisomerase II (hTopoII) using AMBER or GROMACS.
- Pharmacophore modeling : Identify off-target risks by screening against ChEMBL kinase databases .
Q. How to mitigate degradation during long-term storage?
- Methodological Answer :
- Stability studies : Store lyophilized powder at -20°C under argon. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 3, 6, and 12 months.
- Excipient screening : Add antioxidants (e.g., ascorbic acid) to aqueous solutions to prevent oxidative deamination .
Q. What strategies identify and characterize synthesis by-products?
- Methodological Answer :
- LC-MS/MS : Detect bromine-containing impurities (e.g., debrominated analogs).
- Isolation via preparative TLC : Characterize by-products using F NMR (if fluorinated) or IR spectroscopy (amide I band at ~1650 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
